molecular formula C11H13BrO B14075940 1-(2-Bromo-4-ethylphenyl)propan-2-one

1-(2-Bromo-4-ethylphenyl)propan-2-one

Cat. No.: B14075940
M. Wt: 241.12 g/mol
InChI Key: HVFNQCDDYVCGAD-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H13BrO. It is a brominated derivative of propiophenone, characterized by the presence of a bromine atom at the second position and an ethyl group at the fourth position on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-ethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 4-ethylpropiophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed:

Scientific Research Applications

1-(2-Bromo-4-ethylphenyl)propan-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the carbonyl group can undergo reduction or oxidation, leading to various derivatives with different biological activities .

Comparison with Similar Compounds

    2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar in structure but with a methoxy group instead of an ethyl group.

    1-(2-Bromo-4-methylphenyl)propan-2-one: Similar but with a methyl group instead of an ethyl group.

    1-(2-Bromo-4-chlorophenyl)propan-2-one: Similar but with a chlorine atom instead of an ethyl group

Uniqueness: 1-(2-Bromo-4-ethylphenyl)propan-2-one is unique due to the presence of both a bromine atom and an ethyl group on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

1-(2-bromo-4-ethylphenyl)propan-2-one

InChI

InChI=1S/C11H13BrO/c1-3-9-4-5-10(6-8(2)13)11(12)7-9/h4-5,7H,3,6H2,1-2H3

InChI Key

HVFNQCDDYVCGAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CC(=O)C)Br

Origin of Product

United States

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